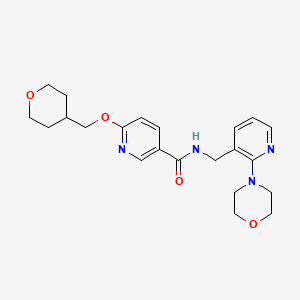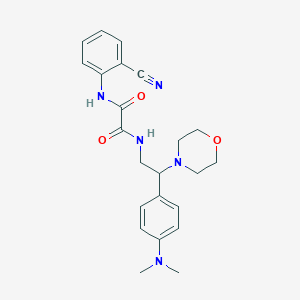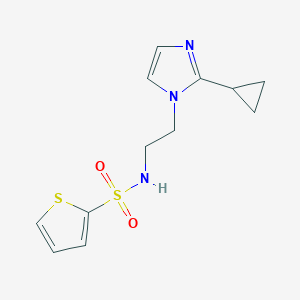
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. It combines the unique structural features of a pyrazole ring, a chromene core, and a carboxamide group, making it a molecule of interest for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process:
Formation of the pyrazole ring: : Cyclization of appropriate diketones or analogous precursors under acidic or basic conditions.
Introduction of the cyclopropyl and trifluoromethyl groups: : These substituents can be added via selective halogenation and subsequent substitution reactions.
Linking the pyrazole ring to the chromene core: : This can be achieved through nucleophilic substitution reactions, where the pyrazole ring serves as a nucleophile.
Formation of the carboxamide group: : This step typically involves the reaction of the chromene derivative with an amine, under dehydrating conditions, to form the desired carboxamide.
Industrial Production Methods
Industrial production methods would likely optimize these steps for scalability, focusing on:
Efficient synthesis routes: to minimize steps and maximize yields.
Green chemistry principles: to reduce environmental impact.
Automated and continuous flow processes: to ensure consistency and efficiency.
化学反应分析
Types of Reactions
Oxidation: : The chromene core can undergo oxidation, potentially leading to quinone-like structures.
Reduction: : The pyrazole ring may be susceptible to reduction, altering its electronic properties.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify various substituents on the molecule.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: : Like sodium borohydride or hydrogenation catalysts for reduction.
Substitution conditions: : Typically involve halogenated intermediates and strong nucleophiles.
Major Products
Oxidation products: : Quinone derivatives.
Reduction products: : Dihydro-pyrazoles.
Substitution products: : Various functionalized derivatives depending on the nucleophiles used.
科学研究应用
In Chemistry
Catalysis: : The compound may serve as a ligand in catalytic reactions due to its unique electronic properties.
Material Science: : Its structural features can be useful in designing novel materials with specific electronic characteristics.
In Biology
Enzyme Inhibition: : Potential application as an inhibitor for specific enzymes due to its complex structure.
Drug Development: : Possible use in medicinal chemistry for developing new therapeutic agents.
In Medicine
Anticancer Research: : Its unique structure might interact with cancer cell pathways.
Anti-inflammatory Agents: : Potential for developing new anti-inflammatory drugs.
In Industry
Dye and Pigment Production: : Its chromene core can be exploited in the production of dyes.
Agricultural Chemicals: : May serve as a basis for developing new agrochemicals.
作用机制
The compound’s mechanism of action would depend on its specific application:
Enzyme Binding: : It might inhibit enzymes by binding to their active sites, disrupting their normal function.
Signal Pathways: : May interact with cellular signal pathways, modulating biological responses.
Receptor Interaction: : Potential to interact with cell receptors, altering their normal signaling processes.
相似化合物的比较
Unique Features
Combination of chromene and pyrazole rings: : Distinguishes it from other compounds.
Trifluoromethyl group: : Provides unique electronic and steric properties.
Similar Compounds
N-(2-(3-trifluoromethyl-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide: : Similar structure but lacks the cyclopropyl group.
2-oxo-2H-chromene-3-carboxamide derivatives: : Share the chromene core but differ in their substituents.
属性
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3/c20-19(21,22)16-10-14(11-5-6-11)25(24-16)8-7-23-17(26)13-9-12-3-1-2-4-15(12)28-18(13)27/h1-4,9-11H,5-8H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFASDMQKLHTOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC4=CC=CC=C4OC3=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2447742.png)







![N-[(4-Sulfamoylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2447755.png)
![2-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2447756.png)
![2-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2447757.png)
![1-[(3-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2447758.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-difluorobenzene-1-sulfonamide](/img/structure/B2447760.png)

